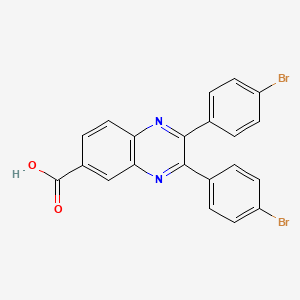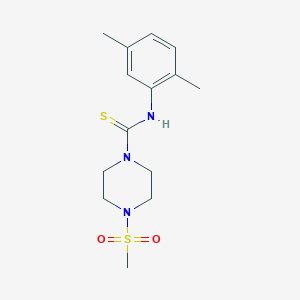![molecular formula C21H17BrN4O2 B4629421 3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)
3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds typically involves the condensation of corresponding carbaldehyde and cyanoacetamide derivatives under basic conditions in solvents like ethanol. A study by Kariuki et al. (2022) demonstrated the synthesis of a similar compound with a 90% yield using this method, emphasizing the efficiency and straightforwardness of the synthesis process for such compounds (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family has been characterized by techniques like NMR spectroscopy and single crystal X-ray diffraction. These methods provide detailed insights into the molecular configuration, confirming the presence of distinct functional groups and the overall molecular geometry which is crucial for understanding their reactivity and properties (Kariuki et al., 2022).
Chemical Reactions and Properties
Cyanoacrylamides, including those substituted with bromophenyl and ethoxyphenyl groups, exhibit interesting chemical reactivity due to the presence of multiple reactive sites. These compounds can undergo various chemical reactions, including nucleophilic additions and cycloadditions, making them versatile intermediates in organic synthesis. For example, the reactivity of the cyano group and the acrylamide moiety allows for the construction of complex molecular architectures through selective reactions (Elnagdi & Ohta, 1973).
Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis and characterization of similar pyrazole and pyrazolopyrimidine derivatives highlights the process involving reactions with hydrazine hydrate to yield new compounds. These synthesized compounds have been evaluated for their cytotoxic activity against certain cancer cells, suggesting their potential in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Structure Determination
- Research on structure determination of a closely related compound showcases the successful synthesis and confirmation of structure using NMR spectroscopy and X-ray diffraction. This highlights the precision in designing compounds with specific functionalities (Kariuki et al., 2022).
Functional Modification and Medical Applications
- A study on the functional modification of hydrogels for medical applications discusses the improvement of properties such as swelling, thermal stability, and antibacterial activities through the integration of various amine compounds into polymers. This demonstrates the versatility of acrylamide derivatives in developing materials with potential biomedical applications (Aly, Aly, & El-Mohdy, 2015).
Corrosion Inhibition
- Research on corrosion inhibition properties of acrylamide derivatives for copper in acidic solutions has shown that these compounds can effectively prevent corrosion, offering applications in material science and engineering (Abu-Rayyan et al., 2022).
Liquid Crystalline Properties
- A study exploring the liquid crystalline properties of pyrazolone derivatives indicates the potential for these compounds in the development of new materials with specific optical and electronic properties, useful in displays and sensor technologies (Thaker et al., 2013).
Catalytic Asymmetric Synthesis
- Research into the catalytic asymmetric synthesis of cyclopentenes using acrylamides illustrates the compound's role in facilitating specific chemical reactions, opening pathways for the synthesis of complex molecules with potential pharmaceutical applications (Han et al., 2011).
Propriétés
IUPAC Name |
(E)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-28-19-9-7-18(8-10-19)25-21(27)15(12-23)11-16-13-24-26-20(16)14-3-5-17(22)6-4-14/h3-11,13H,2H2,1H3,(H,24,26)(H,25,27)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHISOKMUVKKBLC-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![5-methyl-2,4-dioxo-3-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4629356.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)
![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629379.png)
![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)
![9-tert-butyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629385.png)

![N-methyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4629401.png)
![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)
